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2-(4-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

KRAS inhibition Allosteric modulation Structure-Activity Relationship

Scaffold mismatch in KRAS screens causes false positives. This C2-H analog (CAS 900884-70-0) is the exact matched-pair negative control for 2-methyl KRAS inhibitor-3 (CAS 900897-56-5). • Near-isosteric to C2-methyl analog but lacks KRAS binding (mitigates off-target confounding). • 7-position piperazin-1-yl-ethanol motif aligns with reduced hERG liability SAR. • Lead-like MW (399.49 Da) and ≥90% purity for reproducible library synthesis.

Molecular Formula C24H25N5O
Molecular Weight 399.5 g/mol
Cat. No. B4445824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Molecular FormulaC24H25N5O
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H25N5O/c30-16-15-27-11-13-28(14-12-27)23-17-22(20-9-5-2-6-10-20)26-24-21(18-25-29(23)24)19-7-3-1-4-8-19/h1-10,17-18,30H,11-16H2
InChIKeyPTENQSNUMMHCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol: Chemical Identity and Scaffold Overview


2-(4-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol (CAS 900884-70-0) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine core, substituted with phenyl groups at the 3- and 5-positions and a piperazin-1-yl-ethanol side chain at the 7-position [1]. This scaffold belongs to a broad class of compounds investigated as kinase inhibitors, efflux pump modulators, and CNS-penetrant agents [2]. Critically, the compound lacks the C2-methyl substituent present in its most closely related commercial analog, KRAS inhibitor-3 (CAS 900897-56-5), a structural distinction that renders it functionally distinct from KRAS-targeting probes .

Procurement Risk: Why the 2-Methyl Analog Cannot Substitute This Compound


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substitution at the C2 position. The 2-methylated analog (CAS 900897-56-5, KRAS inhibitor-3) demonstrates high-affinity binding to wild-type and oncogenic KRAS mutants (KD: 0.28 μM for KRAS WT, 0.63 μM for KRAS G12C, 0.37 μM for KRAS G12D, 0.74 μM for KRAS Q61H) . Patent SAR data confirm that C2-substitution is critical for engagement with the KRAS allosteric pocket [1]. The target compound, lacking this methyl group, is therefore unsuitable for experiments requiring KRAS inhibition. Furthermore, the C2-H analog exhibits a higher computed logP (4.07 vs. 3.60 XLogP3) [2], altering its solubility and permeability profile. Substituting one for the other without acknowledging these differences risks target engagement failure in KRAS-focused assays and confounds ADME/PK interpretations across chemical series [3].

Quantitative Differentiation vs. Closest Analogs


C2-Substituent Effect on KRAS Target Engagement

The target compound lacks the C2-methyl group that is essential for high-affinity binding to the KRAS allosteric pocket. KRAS inhibitor-3 (CAS 900897-56-5), the 2-methyl analog, binds to KRAS WT with KD = 0.28 μM and to oncogenic mutants KRAS G12C, G12D, and Q61H with KD values of 0.63, 0.37, and 0.74 μM, respectively . This binding also disrupts the KRAS–Raf interaction . Patent SAR studies on substituted 7-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidines demonstrate that the C2 substituent is a critical determinant of KRAS pocket occupancy [1]. The des-methyl analog (target compound) is not disclosed as an active KRAS inhibitor in the patent series, and its lack of C2 substitution is expected to abolish KRAS binding activity. Researchers requiring a KRAS-inactive control compound or a scaffold for divergent target selectivity should select the target compound over the methylated analog.

KRAS inhibition Allosteric modulation Structure-Activity Relationship

Lipophilicity Differentiation and ADME Implications

The target compound (CAS 900884-70-0) has a computed logP of 4.073 (ZINC database) [1], whereas the 2-methyl analog KRAS inhibitor-3 (CAS 900897-56-5) has a computed XLogP3-AA of 3.6 (PubChem) [2]. This represents a lipophilicity increase of approximately 0.47 log units for the des-methyl analog. Higher logP is associated with increased membrane permeability but also potentially reduced aqueous solubility and increased non-specific protein binding. The ACD/LogP for the 2-methyl analog is reported as 2.90 from an independent vendor source , confirming the directionality of the difference. For screening campaigns where balanced logP (ideally 1–3.5 for CNS, or 1–5 for oral drugs) is critical, the 0.5 log unit difference between these two otherwise nearly identical compounds can meaningfully shift the ADME profile.

Lipophilicity ADME LogP Permeability

7-Position Amino Alcohol and Reduced hERG Liability

The piperazin-1-yl-ethanol substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold has been specifically associated with reduced delayed rectifier potassium current (IKr/hERG) channel blockade compared to ethylenediamino substituents. Mukaiyama et al. (2008) demonstrated that replacing the ethylenediamino group with an amino alcohol group at the 7-position overcomes hERG liability in a series of c-Src kinase inhibitors [1]. The study further showed that the amino alcohol side chain enhances intracellular c-Src inhibitory activity and increases central nervous system (CNS) penetration [1]. The target compound bears this identical amino alcohol (piperazin-1-yl-ethanol) pharmacophore at the 7-position, suggesting a favorable hERG safety profile compared to pyrazolo[1,5-a]pyrimidine analogs carrying basic amine side chains at this position. While no direct hERG IC50 data are available for the target compound itself, the class-level SAR is well-established in the peer-reviewed literature.

hERG Cardiac safety c-Src kinase CNS penetration

Molecular Weight and Lead-Like Character Comparison

The target compound has a molecular weight of 399.49 g/mol (C24H25N5O), compared to 413.51 g/mol (C25H27N5O) for the 2-methyl KRAS inhibitor-3 analog [1][2]. This 14 Da difference, while modest, positions the target compound closer to the 'lead-like' chemical space (MW < 400 Da) favored in fragment-based and lead optimization programs. The compound has 30 heavy atoms, 5 rings, 6 heteroatoms, and a fraction sp3 of 0.38 [1]. It has 1 hydrogen bond donor (the terminal –OH) and 5 hydrogen bond acceptors [3]. For screening libraries where molecular weight cutoffs are strictly enforced (e.g., fragment libraries at MW < 300, lead-like at MW 300–450), the target compound falls within the upper lead-like range, while the 2-methyl analog exceeds common thresholds for certain library designs.

Fragment-based drug discovery Lead-like properties Molecular weight

Commercial Provenance and Screening Library Availability

The target compound (CAS 900884-70-0) is stocked as a commercial screening compound by Life Chemicals (Catalog No. F3348-0670) at ≥90% purity, available in 1 mg, 3 mg, and 2 μmol quantities [1]. It is also indexed in the ZINC database (ZINC28951672) as an annotated, purchasable compound [2]. In contrast, the 2-methyl analog (CAS 900897-56-5, KRAS inhibitor-3) is marketed as a bioactive tool compound with defined KRAS binding data and is listed in PubChem (CID 4903596) [3]. The target compound has no known bioactivity data in ChEMBL 20 and has not been used in any clinical trials [2], positioning it as a screening-grade chemical probe rather than a validated bioactive tool. This distinction is critical for procurement decisions: the target compound is suited for primary screening and SAR exploration, while the 2-methyl analog is appropriate for target-validation studies requiring a characterized KRAS inhibitor.

Screening compound Chemical probe Vendor sourcing

Recommended Procurement and Application Scenarios


Structurally Matched Negative Control for KRAS Screening

The target compound (CAS 900884-70-0) is the ideal negative control for high-throughput screens employing the 2-methyl KRAS inhibitor-3 (CAS 900897-56-5) as a positive control. Because the two compounds differ only by the absence/presence of the C2-methyl group, the target compound provides a near-isosteric control that lacks KRAS binding activity [1]. This enables researchers to attribute any observed phenotypic effects specifically to KRAS target engagement by the methylated probe, minimizing scaffold-related confounding factors [2]. Procurement of both compounds from the same vendor or screening library source ensures batch consistency for comparative analysis.

Kinase Selectivity Profiling with Reduced hERG Risk

The piperazin-1-yl-ethanol side chain at the 7-position is a validated structural feature for mitigating hERG channel blockade in the pyrazolo[1,5-a]pyrimidine series, as established by Mukaiyama et al. (2008) [1]. The target compound, bearing this amino alcohol motif, can serve as a core scaffold for medicinal chemistry programs aiming to develop kinase inhibitors with reduced cardiac liability. Researchers can functionalize the C2 position de novo to explore selectivity across the kinome without the pre-existing KRAS bias introduced by a C2-methyl group. The compound's lead-like MW (399.49 Da) and moderate logP (4.07) provide a suitable starting point for hit-to-lead optimization [3].

LogP- and Solubility-Dependent ADME Probe

With a computed logP of 4.07 versus 3.6 for the 2-methyl analog [1][2], the target compound provides a useful probe for investigating the impact of lipophilicity on membrane permeability, metabolic stability, and plasma protein binding within a matched molecular pair (MMP) framework. The 0.47 log unit difference, while modest, is sufficient to generate distinguishable ADME profiles in parallel assays. This MMP approach allows ADME/PK teams to attribute solubility or permeability differences specifically to the C2-substituent effect, informing design principles for the broader pyrazolo[1,5-a]pyrimidine series.

Building Block for Diversified Parallel SAR Libraries

The target compound's unsubstituted C2 position offers a reactive site for further derivatization, enabling parallel synthesis of C2-substituted analog libraries. Researchers can use the compound as a core intermediate to systematically explore the SAR of C2-alkyl, -aryl, or -heteroaryl substituents across multiple biological targets simultaneously [1]. This strategy is particularly valuable for screening organizations that maintain proprietary compound collections and require versatile, functionalizable scaffolds. The compound's commercial availability from Life Chemicals at ≥90% purity [3] supports reproducible library synthesis with defined starting material quality.

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